2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-piperidin-3-YL-propionic acid
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Overview
Description
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-piperidyl)propanoic acid is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, a piperidyl moiety, and a propanoic acid backbone. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-piperidyl)propanoic acid typically involves multiple steps, starting from commercially available precursorsThe final step usually involves the deprotection of the Fmoc group to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques can streamline the production process, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-piperidyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the piperidyl moiety or other parts of the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized products .
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-piperidyl)propanoic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is used in the study of enzyme-substrate interactions and protein-ligand binding. Its ability to form stable complexes with proteins makes it a useful tool for investigating biochemical pathways .
Medicine
Its structural features allow for the design of novel therapeutic agents targeting specific biological pathways .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-piperidyl)propanoic acid involves its interaction with specific molecular targets. The Fmoc group can facilitate the binding of the compound to proteins, while the piperidyl moiety can interact with various receptors and enzymes. These interactions can modulate biochemical pathways, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methylquinolin-4-yl)propanoic acid
- (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid
- (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-oxoindolin-3-yl)propanoic acid
Uniqueness
What sets (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-piperidyl)propanoic acid apart from similar compounds is its specific combination of functional groups. The presence of the piperidyl moiety provides unique chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C23H26N2O4 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-piperidin-3-ylpropanoic acid |
InChI |
InChI=1S/C23H26N2O4/c26-22(27)21(12-15-6-5-11-24-13-15)25-23(28)29-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20-21,24H,5-6,11-14H2,(H,25,28)(H,26,27) |
InChI Key |
XMUBNCKNRPJCIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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